
2-Methoxybenzaldehyde
Overview
Description
2-Methoxybenzaldehyde (C₈H₈O₂; CAS 135-02-4), also known as o-anisaldehyde, is an aromatic aldehyde with a methoxy group (-OCH₃) at the ortho position of the benzaldehyde ring. Key properties include:
- Molecular Weight: 136.15 g/mol
- Melting Point: 35–39°C
- Boiling Point: 237–238°C
- Solubility: Insoluble in water but soluble in organic solvents like DMSO (50.5 mM at 25°C) .
- Reactivity: Sensitive to air and incompatible with oxidizing agents .
It serves as a versatile intermediate in organic synthesis, particularly in asymmetric Henry reactions and the production of pharmaceuticals . Its biological activities include antibacterial, antifungal, and insect-repellent properties, as demonstrated in studies involving cinnamon essential oil and structure-activity relationship (SAR) analyses .
Scientific Research Applications
Organic Synthesis
Asymmetric Synthesis:
2-Methoxybenzaldehyde is utilized in asymmetric synthesis processes. It has been shown to facilitate good enantioselectivities in reactions such as the asymmetric Henry reaction using copper-based catalysts. The compound acts as a chiral auxiliary, aiding in the formation of enantiomerically enriched products, which are crucial in pharmaceuticals .
Formation of Schiff Bases:
The compound is also involved in the synthesis of Schiff bases through its reaction with amines. The condensation of this compound with 2-aminophenol produces imines, which can be further utilized in various applications including anti-corrosion studies .
Agrochemical Applications
Acaricidal Activity:
Recent studies have explored the acaricidal properties of this compound. Research indicates that it can effectively inhibit the growth of certain mite species, such as Tyrophagus, when combined with other natural extracts like Periploca sepium oil. This application is particularly relevant for developing eco-friendly pest control solutions .
Ant Repellence:
this compound has been identified as a potent repellent against various ant species, outperforming other compounds such as 2-hydroxybenzaldehyde. This property suggests potential uses in pest management strategies, particularly for economically damaging ant species .
Material Science
Corrosion Inhibitors:
The compound has been investigated for its effectiveness as a corrosion inhibitor in metal surfaces. Studies demonstrate that substituted Schiff bases derived from this compound exhibit significant anti-corrosive properties, making them suitable for protecting metals in various industrial applications .
Polymer Chemistry:
In polymer science, this compound serves as a building block for synthesizing novel polymers with specific functional properties. Its reactivity allows for the incorporation into polymer chains, enhancing characteristics such as thermal stability and mechanical strength .
Safety and Toxicological Studies
Extensive safety assessments have been conducted on this compound to evaluate its mutagenic potential and toxicity levels. Results from Ames tests and other toxicological studies indicate that it does not exhibit significant mutagenic effects at tested concentrations, suggesting a favorable safety profile for its use in various applications .
Summary Table of Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The position and type of substituents significantly influence chemical behavior. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃) : Activate the benzene ring for electrophilic substitution but reduce oxidative stability compared to electron-withdrawing groups (-Cl, -F) .
- Positional Isomerism : Ortho-substituted analogs (e.g., 2-methoxy) exhibit higher biological activity than para isomers due to steric and electronic effects .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Notable Trends:
- Melting Points : Ortho isomers (e.g., 2-methoxy) have higher melting points than para analogs due to stronger intermolecular interactions .
- Solubility : Fluorinated derivatives exhibit improved solubility in polar aprotic solvents (e.g., DMSO) compared to chlorinated analogs .
Key Findings :
Biological Activity
2-Methoxybenzaldehyde, also known as p-anisaldehyde, is an aromatic aldehyde with the molecular formula C9H10O2. It is widely studied for its various biological activities, including antimicrobial, antifungal, and insect-repellent properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. One notable study assessed its antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 1024 µg/ml and effectively dislodged up to 80% of preformed biofilms at certain concentrations . The mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | MIC (µg/ml) | Biofilm Dislodgment (%) |
---|---|---|
Staphylococcus aureus | 1024 | 80 |
Fusarium graminearum | Not specified | Significant inhibition |
Antifungal Properties
This compound has also been evaluated for its antifungal effects. In a study focusing on Fusarium graminearum, it was found to inhibit mycelial growth significantly. The compound induced morphological changes in fungal cells, including cytoplasmic chaos and vacuolation at higher concentrations . This suggests that this compound can be a promising candidate for agricultural applications as a natural antifungal agent.
Insect Repellent Activity
Another area of interest is the insect-repellent activity of this compound. Research indicates that it is effective in repelling common garden ants (Lasius niger), outperforming other compounds like 2-hydroxybenzaldehyde . This property could have applications in pest management and organic farming.
Table 2: Insect Repellent Efficacy
Compound | Repellency (%) |
---|---|
This compound | High |
2-Hydroxybenzaldehyde | Moderate |
Toxicological Assessments
Despite its beneficial biological activities, the safety profile of this compound has been evaluated through various toxicological studies. An Ames test indicated that it is not mutagenic, showing no increase in revertant colonies across multiple strains of Salmonella typhimurium at tested concentrations . However, some studies noted liver weight changes and histopathological effects in high-dose animal models, suggesting caution in dosage for therapeutic applications .
Case Studies and Research Findings
- Antibacterial Mechanism : A study demonstrated that treatment with this compound led to increased release of intracellular proteins and nucleic acids from MRSA cells, indicating cell membrane disruption as a primary mechanism .
- Antifungal Efficacy : Another research highlighted the compound's ability to reduce the content of deoxynivalenol (DON) in Fusarium graminearum, showcasing its potential as an antifungal agent in agricultural settings .
- Insect Repellency : A comparative study found that this compound was significantly more effective than other aldehydes in repelling ants, suggesting its utility in pest control formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Methoxybenzaldehyde derivatives for crystallographic studies?
- Methodological Answer : A common approach involves condensing this compound with reagents like 2,4-dinitrophenylhydrazine in ethanol under reflux, followed by slow evaporation to yield single crystals suitable for X-ray diffraction (XRD). For example, reacting 3-methoxybenzaldehyde (1 mmol) with 2,4-dinitrophenylhydrazine in ethanol produced crystals via slow evaporation .
Q. How is the crystal structure of this compound derivatives determined using XRD?
- Methodological Answer : Employ MoKα radiation (λ = 0.71073 Å) with a Bruker SMART APEXII CCD diffractometer. Data collection typically spans θ = 2.9°–40.3°, with absorption correction via SADABS. Structure refinement uses SHELX software, achieving R-factors (e.g., R1 = 0.045, wR2 = 0.126) to validate bond lengths, angles, and hydrogen bonding patterns .
Q. What safety protocols are critical for handling this compound in air-sensitive reactions?
- Methodological Answer : Store under inert atmospheres (e.g., argon) and use air-tight containers. Employ respiratory protection (N95 masks) for vapor exposure, chemically resistant gloves (e.g., nitrile), and tightly sealed goggles. Avoid electrostatic discharge by grounding equipment .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in hydrogen bonding and molecular packing of this compound derivatives?
- Methodological Answer : Combine XRD data with periodic Density Functional Theory (DFT) to model intermolecular interactions (e.g., C–H⋯O, π–π stacking). For instance, DFT calculations validated the near-planar conformation (dihedral angle = 3.91°) and hydrogen-bonded S(6) rings in this compound-2,4-dinitrophenylhydrazone crystals .
Q. What vibrational dynamics characterize this compound in crystalline form, and how are they validated?
- Methodological Answer : Use Inelastic Neutron Scattering (INS) spectra coupled with periodic DFT to analyze low-wavenumber modes (e.g., methyl torsion). For this compound, INS confirmed band splitting and torsional dynamics, aligning with DFT-optimized crystal structures .
Q. How do non-metal-doped catalysts enhance reductive amination reactions involving this compound?
- Methodological Answer : Lanthanum-doped zirconia catalysts improve activity in Leuckart-type reactions. For example, La/ZrO2 achieved high yields in reductive amination of this compound with dimethylformamide, attributed to enhanced acid-base sites and electron transfer .
Q. What advanced detection methods enable enantioselective quantification of this compound in complex matrices?
- Methodological Answer : A composite Eu-MOF@CQDs ratiometric luminescent probe selectively detects this compound isomers via "off-on" fluorescence. This probe discriminates L-lysine enantiomers (83% ee) and MB isomers with a detection limit of 0.1 μM .
Q. How can SHELX software address challenges in refining disordered structures of this compound derivatives?
- Methodological Answer : Use SHELXL’s constraints (e.g., DFIX, ISOR) to model disorder. For hydrazone derivatives, hydrogen atoms were refined freely or via riding models, while methyl groups employed rotationally optimized geometries. This approach achieved low R-factors (R1 < 0.05) despite data-to-parameter ratios of 23.6:1 .
Q. Notes
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Benzaldehyde Derivatives
Methoxylation of 2-Fluorobenzaldehyde
The substitution of fluorine with a methoxy group in 2-fluorobenzaldehyde represents a high-yield route to 2-methoxybenzaldehyde. This method, adapted from patented processes for analogous brominated compounds, involves a nucleophilic aromatic substitution (SNAr) reaction using methanol and a carbonate base .
Reaction Conditions and Mechanism
In a typical procedure, 2-fluorobenzaldehyde is combined with methanol and potassium carbonate at 50°C. The carbonate base deprotonates methanol to generate methoxide ions, which attack the electron-deficient aromatic ring at the ortho position relative to the fluorine atom. The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of fluoride . The use of potassium carbonate instead of sodium methoxide minimizes the Cannizzaro reaction, a common side reaction in aldehyde-containing systems, thereby improving yields to ~74% .
Optimization and Solvent Effects
Key parameters include:
-
Temperature : Elevated temperatures (50°C) accelerate the reaction without promoting decomposition .
-
Solvent : Methanol serves as both solvent and nucleophile, simplifying purification. Post-reaction, heptane is added to crystallize the product, achieving >99% purity .
-
Base Selection : Potassium carbonate outperforms sodium carbonate due to its milder basicity, reducing aldehyde disproportionation .
Adaptation from Brominated Analogues
Patents describing the synthesis of 4-bromo-2-methoxybenzaldehyde provide insights into scalable methoxylation techniques. For example, 2-fluoro-4-bromobenzaldehyde undergoes SNAr with methanol and potassium carbonate, yielding 4-bromo-2-methoxybenzaldehyde in 57% overall yield . While this process targets a brominated derivative, the methoxylation step is directly applicable to 2-fluorobenzaldehyde, underscoring the method’s versatility .
Oxidation of 2-Methoxybenzyl Alcohol
Oxidizing Agents and Reaction Pathways
2-Methoxybenzyl alcohol can be oxidized to this compound using agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). PCC in dichloromethane at room temperature provides moderate yields (60–70%), while MnO₂ in acetone achieves comparable efficiency but requires longer reaction times .
Mechanistic Considerations
The oxidation proceeds via a two-electron transfer mechanism, where the alcohol is dehydrogenated to the aldehyde. Over-oxidation to carboxylic acids is rare due to the electron-donating methoxy group, which stabilizes the aldehyde intermediate.
Catalytic Oxidation Systems
Recent advances employ catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bleach (NaOCl) or ruthenium-based catalysts. These methods enhance selectivity and reduce waste, though scalability remains a challenge for industrial applications.
Gattermann–Koch Formylation of Anisole
Reaction Overview
The Gattermann–Koch reaction introduces a formyl group to anisole (methoxybenzene) using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under high pressure (5–10 atm) at 50–100°C, yielding this compound as the major product due to the directing effect of the methoxy group.
Regioselectivity and Limitations
The methoxy group directs formylation to the para position, but under optimized conditions, ortho selectivity can dominate. Impurities such as para-methoxybenzaldehyde require chromatographic separation, reducing overall efficiency (~50% yield).
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Solvent and Crystallization Optimization
Patented processes emphasize heptane for crystallization due to its low polarity and high volatility, enabling efficient recovery of this compound . Distillation under reduced pressure further purifies the product, achieving pharmaceutical-grade purity.
Properties
IUPAC Name |
2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJLOCLABXVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051690 | |
Record name | 2-Methoxybenzaldehyde | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma | |
Record name | 2-Methoxybenzaldehyde | |
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Record name | 2-Methoxybenzaldehyde | |
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Record name | o-Anisaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
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Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxybenzaldehyde | |
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Solubility |
Soluble in water and propylene glycol, Soluble (in ethanol) | |
Record name | o-Anisaldehyde | |
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Vapor Pressure |
0.12 [mmHg] | |
Record name | 2-Methoxybenzaldehyde | |
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CAS No. |
135-02-4 | |
Record name | 2-Methoxybenzaldehyde | |
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Record name | o-Anisaldehyde | |
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Record name | o-Anisaldehyde | |
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Record name | Benzaldehyde, 2-methoxy- | |
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Record name | 2-Methoxybenzaldehyde | |
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Record name | 2-methoxybenzaldehyde | |
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Record name | O-ANISALDEHYDE | |
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Record name | 2-Methoxybenzaldehyde | |
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Melting Point |
39 °C | |
Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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